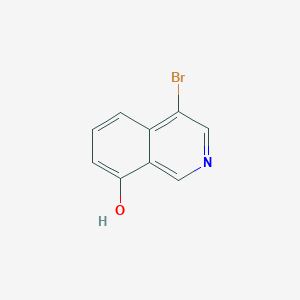

4-Bromoisoquinolin-8-ol

Description

Historical Context and Academic Significance of the Isoquinoline (B145761) Alkaloid Core

The isoquinoline motif is a foundational structural core in a vast and diverse class of nitrogen-containing heterocyclic compounds known as isoquinoline alkaloids. Constituting the largest group among alkaloids, these natural products are predominantly found in the plant kingdom, particularly within families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. acs.orgwisc.edu The history of isoquinoline alkaloids is deeply intertwined with pharmacology and medicine, dating back to the isolation of the first such compound, morphine, from the opium poppy (Papaver somniferum) in the early 19th century. acs.org This seminal discovery unveiled a class of molecules with profound physiological effects, including the analgesic properties of morphine and the antitussive effects of codeine. acs.org

The academic significance of the isoquinoline alkaloid core lies in its remarkable structural diversity and broad spectrum of biological activities. acs.org These compounds are biosynthesized in plants primarily from the amino acid tyrosine, which undergoes a series of enzymatic transformations, including the key Pictet-Spengler reaction, to form the characteristic isoquinoline skeleton. acs.orgchemicalbook.com This basic structure is then further modified to produce numerous subgroups, including benzylisoquinolines, aporphines, and protoberberines. sigmaaldrich.com For centuries, this structural variety has inspired extensive research in natural product chemistry, chemical synthesis, and medicinal chemistry. The wide-ranging pharmacological potential, which includes antimicrobial, anticancer, and cardiovascular effects, establishes isoquinoline alkaloids as critical lead compounds in the ongoing search for new therapeutic agents. acs.org

Contemporary Research Trends in Halogenated Isoquinoline Derivatives for Synthetic Endeavors

In modern organic synthesis, the strategic introduction of halogen atoms into the isoquinoline framework has become a pivotal area of research. Halogenated isoquinolines are not typically sought for their intrinsic activity but are highly valued as versatile synthetic intermediates. acs.org The carbon-halogen bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Contemporary research focuses heavily on developing site-selective halogenation methods. The inherent electronic properties of the isoquinoline ring typically direct electrophilic substitution to the C5 or C8 positions. acs.org Consequently, a significant challenge and a major trend in current research is the development of methodologies for direct halogenation at other positions, such as C4. acs.org Recent breakthroughs include one-pot sequences involving a dearomatization-rearomatization strategy, using reagents like N-bromosuccinimide (NBS) mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O), to afford 4-bromoisoquinolines with high selectivity. acs.org Other innovative approaches utilize palladium catalysis for the selective synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl (B1604629) azides. chemicalbook.comresearchgate.net

The synthetic utility of these halogenated derivatives is vast. The bromine atom at the C4 position, for example, readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.orgwisc.edu This allows for the facile introduction of aryl, alkynyl, and amino groups, respectively, providing a modular approach to a diverse library of substituted isoquinolines. This trend underscores a strategic shift in heterocyclic chemistry towards the creation of functionalized building blocks that serve as platforms for rapid diversification and the synthesis of novel compounds for materials science and medicinal chemistry. acs.org

The Strategic Importance of 4-Bromoisoquinolin-8-ol in Modern Organic Synthesis and Theoretical Investigations

The compound this compound represents a highly specialized and strategically important molecule in advanced organic synthesis. Its significance stems from the unique arrangement of three distinct functional elements on the isoquinoline core: the nitrogen heteroatom, a synthetically versatile bromine atom at the C4 position, and a hydroxyl group at the C8 position. The synthesis of 8-substituted isoquinolines often requires complex, multi-step sequences, making pre-functionalized scaffolds like this compound particularly valuable starting materials. researchgate.net Its availability as a research chemical underscores its utility as a building block for constructing more complex molecular targets. chemicalbook.comsigmaaldrich.com

The strategic value of the 4-bromo substituent is well-established, providing a reactive site for introducing molecular complexity via cross-coupling reactions. acs.org The hydroxyl group at the C8 position offers additional opportunities for functionalization, such as etherification or esterification, and can influence the molecule's electronic properties and solubility. The synthesis of the related isomer, 4-Bromoisoquinolin-6-ol, has been documented as part of a broader study on C4-halogenation, demonstrating the feasibility of creating such multi-functionalized isoquinolines and their role as synthetic intermediates. acs.org

Physicochemical Data of Selected Isoquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromoisoquinoline (B23445) | 1532-97-4 | C₉H₆BrN | 208.05 | 40-43 |

| This compound | 1784957-23-8 | C₉H₆BrNO | 224.05 | Not available |

| 4-Bromoisoquinolin-6-ol | Not available | C₉H₆BrNO | 224.05 | Not available |

| 4-Bromo-8-methoxyisoquinoline | 1784377-21-4 | C₁₀H₈BrNO | 238.08 | Not available |

| 8-Bromoisoquinoline | 16552-68-0 | C₉H₆BrN | 208.05 | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoisoquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOYPNNECSMYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromoisoquinolin 8 Ol and Advanced Analogues

Regioselective Bromination Approaches for Isoquinoline (B145761) Scaffolds

Achieving regioselective bromination of the isoquinoline core, particularly at the C4 position, is a synthetic challenge due to the electronic nature of the heterocyclic system. Electrophilic substitution on the isoquinoline ring typically favors positions 5 and 8. Therefore, specialized strategies are required to direct bromination to the C4 position.

Electrophilic Bromination Strategies

Direct electrophilic bromination of the isoquinoline nucleus generally does not yield the 4-bromo isomer as the major product. However, a powerful strategy involving a temporary dearomatization of the isoquinoline ring has been developed to achieve direct halogenation at the C4 position. This method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to mediate the dearomatization, followed by electrophilic halogenation, and subsequent acid-promoted rearomatization.

The reaction proceeds through a one-pot sequence:

Dearomatization: Isoquinoline reacts with Boc₂O to form a dearomatized intermediate.

Electrophilic Halogenation: An electrophilic bromine source, such as N-bromosuccinimide (NBS), is introduced, which selectively reacts at the C4 position of the activated intermediate.

Rearomatization: An acid is added to promote the elimination of the Boc group and restore the aromaticity of the isoquinoline ring, yielding the 4-bromoisoquinoline (B23445) product.

This cost-effective method demonstrates high site selectivity for the C4 position and tolerates a variety of functional groups on the carbocyclic ring (C5-C8).

| Entry | Halogen Source | Product | Yield (%) |

| 1 | NBS | 4-Bromoisoquinoline | 85 |

| 2 | NCS | 4-Chloroisoquinoline | 89 |

| 3 | NIS | 4-Iodoisoquinoline | 91 |

| Data sourced from a study on direct C4 halogenation of isoquinolines. |

For the specific synthesis of 4-Bromoisoquinolin-8-ol, this strategy would likely require the use of 8-hydroxyisoquinoline as the starting material. The compatibility of the hydroxyl group with the reaction conditions would need to be considered, and protection of the hydroxyl group might be necessary.

Transition Metal-Catalyzed Bromination Techniques

While transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocycles, direct C4-bromination of isoquinolines, and specifically 8-hydroxyisoquinoline, using this approach is not yet well-established. Much of the research in this area has focused on the functionalization of other positions or related heterocyclic systems. For instance, Rh(III)-catalyzed directed C-H bromination has been reported for 2-aryl isoquinolines, but this directs the halogenation to the ortho-position of the 2-aryl substituent.

Catalyst-controlled site-selective C-H arylation of isoquinolones at either the C4 or C8 positions has been achieved using different transition metal catalysts (Palladium for C4 and Iridium for C8), demonstrating that the choice of metal can influence the regioselectivity of C-H functionalization on the isoquinoline scaffold. Although this is an arylation rather than a bromination, it highlights the potential for developing a transition metal-catalyzed C-H bromination at the C4 position with the appropriate choice of catalyst and directing group.

Solvent and Additive Effects on Bromination Regioselectivity

In the context of constructing the 4-bromoisoquinoline ring system via annulation reactions (discussed in section 2.2.1), solvents and additives play a crucial role in determining the final product. In the palladium-catalyzed electrocyclic annulation of 2-alkynyl benzyl (B1604629) azides, the choice of solvent and additives can selectively lead to either 4-bromoisoquinoline or 4-bromoisoquinolin-1(2H)-one.

For instance, conducting the reaction in acetonitrile (B52724) (MeCN) with lithium bromide (LiBr) as an additive favors the formation of 4-bromo-3-phenylisoquinoline. In contrast, changing the solvent to 1,2-dichloroethane (B1671644) (CH₂Cl₂CH₂Cl) and using acetic acid (HOAc) as an additive with a small amount of water leads to the selective production of 4-bromo-3-phenylisoquinolin-1(2H)-one. This demonstrates that the solvent and additive system can significantly influence the reaction pathway and the nature of the final product.

Table of Solvent and Additive Effects in Palladium-Catalyzed Annulation

| Solvent | Additive | Product | Yield of 4-Bromoisoquinoline (%) | Yield of 4-Bromoisoquinolone (%) |

| MeCN | LiBr (2 equiv.) | 4-Bromo-3-phenylisoquinoline | 81 | Trace |

| CH₂Cl₂CH₂Cl | LiBr (2 equiv.) | 4-Bromo-3-phenylisoquinoline | 31 | 18 |

| CH₂Cl₂CH₂Cl | HOAc (2 equiv.) | 4-Bromo-3-phenylisoquinolin-1(2H)-one | Trace | 70 |

| CH₂Cl₂CH₂Cl/H₂O (50:1) | HOAc (2 equiv.) | 4-Bromo-3-phenylisoquinolin-1(2H)-one | Trace | 83 |

Cycloaddition and Annulation Reactions for Isoquinoline Ring Construction

Building the isoquinoline ring with the desired substitution pattern already in place is a highly effective strategy that circumvents the challenges of regioselective functionalization of the pre-formed heterocycle.

Palladium-Catalyzed Electrocyclic Annulation of 2-Alkynyl Benzyl Azides

A robust method for the synthesis of 4-bromoisoquinolines involves the palladium-catalyzed electrocyclic annulation of readily available 2-alkynyl benzyl azides. This reaction proceeds in the presence of a palladium catalyst (PdBr₂) and a bromine source (CuBr₂), with additives to control selectivity.

This methodology is attractive as it introduces the bromine atom at the C4 position during the ring-forming step. The reaction is tolerant of various substituents on the alkyne, allowing for the synthesis of a range of 3-substituted-4-bromoisoquinolines.

Examples of Palladium-Catalyzed Synthesis of 4-Bromoisoquinolines

| Substrate (R group on alkyne) | Product | Yield (%) |

| Phenyl | 4-Bromo-3-phenylisoquinoline | 81 |

| o-Tolyl | 4-Bromo-3-(o-tolyl)isoquinoline | 72 |

| p-Methoxyphenyl | 4-Bromo-3-(p-methoxyphenyl)isoquinoline | 78 |

Metal-Free Cyclization Approaches to 4-Bromoisoquinolines

Recent advances in synthetic methodology have led to the development of metal-free approaches for the synthesis of functionalized isoquinolines. One such method for the direct synthesis of 4-bromoisoquinolines is the brominative annulation of 2-alkynyl arylimidates. This reaction is mediated by a transient bromoiodane species generated in situ from a simple hypervalent iodine reagent like phenyliodine diacetate (PIDA) as a mild oxidant and potassium bromide as the bromine source. This reaction proceeds at room temperature and produces a variety of 4-bromoisoquinolines in excellent yields. The key advantages of this method are the use of readily available and non-toxic reagents and the mild, metal-free reaction conditions.

Another relevant metal-free strategy, although not a direct bromination, is the C4-alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. This demonstrates the feasibility of functionalizing the C4 position under metal-free conditions through a temporary dearomatization strategy.

Furthermore, a transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones has been developed through the tandem reaction of arynes with 4,5-disubstituted oxazoles. This method provides a metal-free route to a C4-functionalized isoquinoline core, which could potentially be further modified to introduce a bromine atom.

Functional Group Interconversion Routes from Precursors

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the conversion of one functional group into another. This approach is particularly valuable in the synthesis of complex molecules like this compound, where direct introduction of the desired substituents in the correct positions may not be feasible. By starting with a more readily accessible precursor, a series of FGI steps can be used to arrive at the target molecule.

Reductive Pathways to this compound

Reductive pathways in the synthesis of this compound would typically involve the reduction of a functional group, most commonly a nitro group, to an amino or hydroxyl group at a late stage of the synthesis. While a direct synthesis of this compound via a reductive step on a nitro precursor has not been extensively documented, a plausible route can be conceptualized based on known transformations of related isoquinoline systems.

A hypothetical reductive route could commence with a suitably substituted nitroisoquinoline. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) is a well-established procedure. orgsyn.org A similar strategy could be envisioned to obtain a 4-bromo-8-nitroisoquinoline (B2844604) precursor. The critical step would then be the selective reduction of the nitro group to a hydroxyl group. The direct reduction of a nitro group to a hydroxyl group is not a standard transformation. Typically, a nitro group is reduced to an amine. This amino group could then potentially be converted to a hydroxyl group via a Sandmeyer-type reaction, which involves diazotization of the amine followed by hydrolysis.

Table 1: Hypothetical Reductive Pathway and Subsequent Conversion

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Notes |

| 1 | 4-Bromo-8-nitroisoquinoline | e.g., SnCl₂, HCl or H₂, Pd/C | 8-Amino-4-bromoisoquinoline | Standard reduction of a nitro group to an amine. |

| 2 | 8-Amino-4-bromoisoquinoline | 1. NaNO₂, aq. H₂SO₄, 0-5 °C2. H₂O, heat | This compound | Diazotization of the amine followed by hydrolysis. |

This multi-step sequence, starting from a hypothetical 4-bromo-8-nitroisoquinoline, represents a potential, albeit indirect, reductive pathway to the target compound. The feasibility of this route would be contingent on the successful synthesis of the nitro precursor and the efficiency of the subsequent reduction and diazotization/hydrolysis sequence.

Sequential Functionalization of Isoquinoline Intermediates

A more direct and versatile approach to this compound involves the sequential functionalization of isoquinoline or a pre-functionalized isoquinoline intermediate. This strategy allows for the stepwise introduction of the bromo and hydroxyl groups in the desired positions. Two primary sequences can be considered: bromination followed by hydroxylation, or hydroxylation followed by bromination.

The direct bromination of isoquinoline at the 4-position is a known transformation. prepchem.com This reaction can be achieved by treating isoquinoline hydrochloride with bromine in nitrobenzene (B124822) at elevated temperatures. prepchem.com The resulting 4-bromoisoquinoline could then serve as a key intermediate for the introduction of the 8-hydroxyl group. The meta-hydroxylation of isoquinolines can be challenging due to the directing effects of the nitrogen atom. However, recent advances have demonstrated the feasibility of meta-hydroxylation of azines through dearomatized intermediates. researchgate.net

Alternatively, one could start with an 8-substituted isoquinoline, such as 8-hydroxyisoquinoline or 8-methoxyisoquinoline. The synthesis of 8-hydroxyquinoline (B1678124) derivatives is well-established. mdpi.com The subsequent challenge lies in the selective bromination at the C-4 position. The bromination of 8-hydroxyquinolines has been shown to predominantly yield 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Achieving selective monobromination at the 4-position would likely require the use of directing groups or specific reaction conditions that favor this regioselectivity.

Another approach involves the synthesis of 4-bromoisoquinolines from 2-alkynylbenzyl azides through a palladium-catalyzed electrocyclic reaction. researchgate.net This method provides a route to 4-bromo-substituted isoquinolines with various substituents on the phenyl ring, which could potentially be converted to an 8-hydroxyl group.

A palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides in the presence of a bromine source has also been reported for the synthesis of 4-bromoisoquinolinone derivatives. google.com While this yields an isoquinolone, subsequent manipulation of the carbonyl group could potentially lead to the desired isoquinoline.

Table 2: Key Reactions in Sequential Functionalization Strategies

| Reaction | Starting Material | Reagents and Conditions | Product(s) | Reference |

| Bromination | Isoquinoline Hydrochloride | Br₂, Nitrobenzene, ~180°C | 4-Bromoisoquinoline | prepchem.com |

| Bromination | 8-Hydroxyquinoline | Br₂ (1.5 eq), CH₃CN, 0°C | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline | acgpubs.org |

| Bromination | 8-Methoxyquinoline | Br₂ (1.1 eq), CCl₄, 24°C | 5-Bromo-8-methoxyquinoline | researchgate.net |

| Cyclization | 2-Alkynyl Benzyl Azides | PdBr₂, CuBr₂, LiBr, MeCN | 4-Bromoisoquinolines | researchgate.net |

| Cyclization/Deoxygenation | 2-Alkynylbenzaldoxime | Br₂, NaHCO₃, CS₂, DMF | 4-Bromo-3-alkylisoquinolines | thieme-connect.de |

The synthesis of this compound through sequential functionalization presents a complex challenge in controlling regioselectivity. The choice of the synthetic route, whether starting from isoquinoline, an 8-substituted isoquinoline, or constructing the ring system, will depend on the availability of starting materials and the ability to control the introduction of functional groups at each step.

Advanced Reactivity and Derivatization Strategies of 4 Bromoisoquinolin 8 Ol

Transformations at the Bromine Moiety

The carbon-bromine bond at the 4-position of the isoquinoline (B145761) ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in organic synthesis. nobelprize.orgmdpi.comrsc.org The C(sp²)-Br bond in 4-Bromoisoquinolin-8-ol is an ideal electrophilic partner for such transformations.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a robust method for forming biaryl structures or introducing alkyl and vinyl groups. nobelprize.orglibretexts.org For this compound, this reaction would involve coupling with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reactivity order for the halide partner is typically I > Br > OTf >> Cl, making the bromo-substituent a highly effective leaving group for this transformation. libretexts.org While specific examples utilizing this compound are not extensively documented in dedicated studies, the reaction is widely applied to various brominated heterocyclic systems, suggesting its applicability. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups, making it compatible with the free hydroxyl group at the 8-position. nobelprize.org

The Sonogashira coupling provides a direct route to alkynylated isoquinolines by reacting the aryl bromide with a terminal alkyne. libretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The introduction of an alkyne moiety at the C4-position opens up further synthetic possibilities, including cyclization reactions or the formation of conjugated systems. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 4-Aryl/Alkyl-isoquinolin-8-ol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | 4-Alkynyl-isoquinolin-8-ol |

Directed Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing the C4-position. These reactions typically require the aromatic ring to be activated by electron-withdrawing groups, often positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the isoquinoline nitrogen itself acts as an electron-withdrawing feature, potentially activating the C4-position for nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Research on the closely related 4-chloro-8-tosyloxyquinoline has demonstrated that nucleophilic substitution at the C4-position with various nitrogen and sulfur nucleophiles is highly efficient. researchgate.net In these studies, functionalities such as amino and thioalkyl groups were successfully introduced, yielding the corresponding 8-hydroxyquinoline (B1678124) derivatives in high yields. researchgate.net This precedent strongly suggests that this compound would be a viable substrate for SNAr reactions with a range of nucleophiles, including alkoxides, thiolates, and amines, to generate diverse 4-substituted-isoquinolin-8-ol derivatives. The 8-hydroxyl group, being an electron-donating group, might electronically disfavor the reaction to some extent, but the inherent reactivity of the 4-position in the isoquinoline system often overcomes this effect.

Reactions and Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the 8-position is a versatile functional handle for derivatization through various reactions and is central to the molecule's ability to coordinate with metal ions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification is typically achieved by reacting the hydroxyl group with an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction produces O-acyl derivatives. For instance, Friedel-Crafts acetylation of 8-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid leads to the formation of an acetylated product. researchgate.net

Etherification , or O-alkylation, is commonly performed using an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. researchgate.netscispace.com This Williamson-ether-synthesis-type reaction yields 8-alkoxy derivatives. Studies on the synthesis of 4-alkoxy-8-hydroxyquinolines have highlighted the importance of selective protection strategies when other reactive sites are present. scispace.com For this compound, the direct alkylation of the 8-hydroxyl group is expected to be straightforward under standard basic conditions.

| Transformation | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Esterification (O-Acylation) | Acid Chloride (RCOCl) or Anhydride (RCO)₂O | Pyridine or Et₃N, DCM, RT | 8-Acyloxy-4-bromoisoquinoline |

| Etherification (O-Alkylation) | Alkyl Halide (R-X) | K₂CO₃ or NaH, DMF or Acetone, Heat | 8-Alkoxy-4-bromoisoquinoline |

Selective Oxidation and Reduction Methodologies

While specific studies on the selective oxidation or reduction of this compound are limited, the reactivity can be inferred from the general chemistry of phenols and isoquinolines. The phenolic hydroxyl group is susceptible to oxidation, potentially leading to quinone-type structures under appropriate conditions, although this can be a complex transformation on a fused heterocyclic system.

Reduction methodologies could target the isoquinoline core. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Rh catalysts) can reduce the pyridine ring of the isoquinoline system to afford a tetrahydroisoquinoline. Such a transformation would significantly alter the geometry and electronic properties of the molecule. The conditions for these reductions would need to be carefully selected to avoid reductive dehalogenation of the C4-bromo substituent. Conversely, reduction of nitro groups on bromo-isoquinoline scaffolds to amino groups has been demonstrated, indicating that functional groups other than the ring or bromine can be selectively targeted. researchgate.net

Investigation of Chelation and Coordination with Metal Centers

The 8-hydroxyquinoline (8-HQ) scaffold is a classic and highly effective bidentate chelating agent for a vast array of metal ions. nih.govnih.gov Chelation occurs through the deprotonated hydroxyl oxygen and the lone pair of electrons on the ring nitrogen, forming a stable five-membered ring with the metal center. scirp.org This property is a defining characteristic of the 8-HQ family and is retained in this compound.

The presence of the bromine atom at the C4-position is not expected to sterically hinder the coordination site. Instead, it primarily exerts an electronic effect, acting as a weakly deactivating, electron-withdrawing group through induction. This can modulate the Lewis basicity of the coordinating nitrogen and oxygen atoms, thereby influencing the stability constants and the electronic properties (such as luminescence) of the resulting metal complexes. mdpi.comnih.gov Studies on other halogenated 8-HQ derivatives, such as 7-bromo-8-hydroxyquinoline-5-sulphonic acid, have confirmed their ability to form stable chelates with various metal ions, including rare earth elements. ias.ac.in The ability of this compound to form complexes makes it a valuable ligand for applications in materials science (e.g., organic light-emitting diodes), analytical chemistry, and the development of metallo-drugs. mdpi.comnih.gov

| Metal Ion | Typical Oxidation State | Coordination Number | Stoichiometry (Ligand:Metal) |

|---|---|---|---|

| Aluminum | +3 | 6 | 3:1 |

| Chromium | +3 | 6 | 3:1 |

| Iron | +3 | 6 | 3:1 |

| Copper | +2 | 4 | 2:1 |

| Zinc | +2 | 4 | 2:1 |

| Magnesium | +2 | 4 | 2:1 |

| Lanthanides (e.g., La, Gd, Y) | +3 | Variable | Variable (e.g., 3:1) |

Functionalization of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom imparts nucleophilic and basic properties, making it a primary site for functionalization. Reactions at this position not only modify the electronic properties of the heterocyclic ring but also serve as a crucial step for generating reactive intermediates, such as isoquinolinium salts and ylides.

The nitrogen atom of the isoquinoline ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation typically involves the reaction of the isoquinoline derivative with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. These reactions generally proceed via an S_N2 mechanism, leading to the formation of N-alkylisoquinolinium salts. The reactivity in these processes is influenced by the nucleophilicity of the nitrogen, which can be subtly modulated by the substituents on the ring. For this compound, the electron-donating hydroxyl group at C-8 is expected to slightly enhance the nucleophilicity of the nitrogen compared to unsubstituted isoquinoline, facilitating the alkylation process.

N-acylation is achieved using acylating agents such as acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride). This reaction is often performed in the presence of a base to neutralize the acid byproduct. Copper-catalyzed domino N-acylation and C5-H halogenation of 8-aminoquinolines have been reported, demonstrating the viability of N-acylation on substituted quinoline and isoquinoline systems. nih.gov Such reactions on this compound would yield N-acylisoquinolinium intermediates, which can be valuable for further synthetic transformations.

Table 1: Examples of N-Alkylation and N-Acylation on Isoquinoline Derivatives Data is based on reactions with analogous isoquinoline compounds.

| Reactant | Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Isoquinoline | Methyl Iodide | Chloroform, rt | N-Methylisoquinolinium Iodide | >95 |

| Isoquinoline | Benzyl Bromide | Acetonitrile (B52724), 80°C | N-Benzylisoquinolinium Bromide | ~90 |

| 8-Aminoquinoline | Acetyl Chloride | Copper Catalyst | N-acetyl-8-aminoquinoline | High |

Quaternization is the process of alkylating the heterocyclic nitrogen to form a quaternary ammonium salt, known as an isoquinolinium salt. This transformation is fundamental to activating the isoquinoline ring for subsequent reactions. The reaction follows an S_N2 mechanism, where the nitrogen atom acts as a nucleophile attacking the electrophilic carbon of an alkyl halide. nih.gov

The rate and efficiency of quaternization are dependent on several factors:

Nucleophilicity of Nitrogen: The basicity and nucleophilicity of the isoquinoline nitrogen influence its reactivity. For this compound, the pK_a is expected to be similar to that of isoquinoline (pK_a 5.42), suggesting comparable nucleophilicity. nih.gov

Steric Hindrance: Bulky alkylating agents or substituents near the nitrogen atom can impede the reaction. nih.gov In the case of this compound, neither the C4-bromo nor the C8-hydroxyl group presents significant steric hindrance to the nitrogen at the N-2 position.

Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate. Solvents like acetonitrile are commonly used. nih.gov

The formation of N-alkyl isoquinolinium salts is a key step in many synthetic strategies, as it activates the ring for dearomatization, cycloaddition, and other functionalization reactions. scribd.comnih.gov

Ring Functionalization and Structural Diversification of the Isoquinoline Core

Beyond the nitrogen atom, the carbocyclic and heterocyclic rings of this compound offer opportunities for further functionalization, enabling the synthesis of a diverse library of complex molecules.

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic systems. In the isoquinoline scaffold, the benzene ring is significantly more reactive towards electrophiles than the electron-deficient pyridine ring. quimicaorganica.orgyoutube.com The regioselectivity of EAS on this compound is dictated by the combined directing effects of the existing substituents.

8-Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density via resonance. unizin.orglibretexts.org It strongly activates the positions ortho (C-7) and para (C-5) to itself.

4-Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho-, para-directors because of resonance donation from their lone pairs. libretexts.orgyoutube.comyoutube.com However, its influence on the reactivity of the separate benzene ring is minimal compared to the powerful effect of the hydroxyl group on the same ring.

Considering these effects, electrophilic attack will overwhelmingly occur on the benzene portion of the molecule. The C-8 hydroxyl group strongly directs incoming electrophiles to the C-5 and C-7 positions. Theoretical studies on 8-hydroxyquinoline confirm that the highest electron density is located on the carbocyclic ring, making it the preferred site for electrophilic attack. researchgate.netuotechnology.edu.iqorientjchem.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation on this compound are predicted to yield primarily 5- and 7-substituted products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile (E+) | Major Predicted Products | Rationale |

|---|---|---|---|

| Nitration | NO₂+ | 4-Bromo-5-nitroisoquinolin-8-ol | Strong directing effect of the C8-OH group to the para position. |

| 4-Bromo-7-nitroisoquinolin-8-ol | Strong directing effect of the C8-OH group to the ortho position. | ||

| Bromination | Br+ | 4,5-Dibromoisoquinolin-8-ol | Strong directing effect of the C8-OH group to the para position. |

| 4,7-Dibromoisoquinolin-8-ol | Strong directing effect of the C8-OH group to the ortho position. |

Cycloaddition reactions provide a powerful method for constructing complex, polycyclic systems in a single step. Isoquinoline derivatives can participate in several types of cycloadditions, most notably as a component in [4+2] Diels-Alder reactions or as a 1,3-dipole in [3+2] cycloadditions. wikipedia.org

To act as a 1,3-dipole, the isoquinoline must first be converted into a reactive intermediate, typically an isoquinolinium ylide. This is achieved by N-alkylation (quaternization) to form an isoquinolinium salt, followed by deprotonation of the carbon adjacent to the nitrogen using a base. nih.gov These ylides can then react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to form pyrrolo[2,1-a]isoquinoline derivatives. nih.govrsc.orgresearchgate.net

The isoquinoline ring itself can also function as an azadiene in hetero-Diels-Alder reactions, or its derivatives can be constructed via Diels-Alder strategies. nih.govnih.govrsc.org For example, the reaction of an N-aryl imine with an aryne can produce an isoquinoline core through a [4+2] cycloaddition. nih.gov A derivative of this compound could be envisioned to participate in such transformations, leading to novel fused heterocyclic systems. The specific substituents (-Br and -OH) would influence the electronic properties of the isoquinolinium ylide or the diene system, potentially affecting reactivity and selectivity in these cycloaddition pathways.

Computational and Theoretical Investigations of 4 Bromoisoquinolin 8 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the behavior of 4-Bromoisoquinolin-8-ol at the molecular level. These methods model the electronic distribution and energy levels within the molecule, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of organic molecules. nih.govscirp.org For quinoline (B57606) and its derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* or 6-31+G(d,p), have proven reliable for predicting molecular geometries and electronic properties. scirp.orgmdpi.comnih.gov

In studies of related compounds like 8-hydroxyquinoline (B1678124) (8-HQ), DFT has been employed to obtain optimized molecular geometries, vibrational frequencies, and atomic charges. nih.govresearchgate.net These calculations help in understanding the stability of different conformations and the distribution of electron density across the molecule. scirp.orgresearchgate.net For this compound, DFT would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The theory also allows for the calculation of thermodynamic properties, providing insights into the molecule's stability. scirp.org The choice of the B3LYP hybrid functional is often cited for its ability to balance accuracy and computational cost, providing results that correlate well with experimental data for similar conjugated organic systems. nih.govmdpi.com

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Derivative Studies This table is illustrative and represents common methods used for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This indicates a higher polarizability and a greater ease of undergoing chemical reactions. mdpi.comwuxibiology.com For aromatic and heterocyclic compounds, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. nih.gov In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and pyridine (B92270) rings, while the LUMO would also be distributed across the π-conjugated system. The energy of these orbitals provides quantitative measures of ionization potential (related to EHOMO) and electron affinity (related to ELUMO).

Table 2: Conceptual Data from HOMO-LUMO Analysis This table presents expected trends and values for a molecule like this compound based on analyses of similar structures.

Computational Prediction and Correlation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. arxiv.orgnih.gov

Theoretical calculations of vibrational spectra (Infrared and Raman) are typically performed using DFT. nih.govcore.ac.ukarxiv.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. nih.gov Studies on isoquinoline (B145761) and 8-hydroxyquinoline have shown that DFT calculations, often with the B3LYP functional, can accurately predict their vibrational modes. nih.gov

The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational bands to the corresponding molecular motions, such as C-H stretching, C=C and C=N ring vibrations, and O-H bending. nih.govmdpi.com For this compound, computational studies would predict characteristic frequencies for the isoquinoline core, the C-Br stretch, and the phenolic O-H group, providing a theoretical fingerprint that confirms the molecular structure. researchgate.net

The prediction of NMR chemical shifts is a powerful tool for verifying chemical structures. nih.govnih.govcomporgchem.com The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. youtube.comyoutube.com This method is often employed in conjunction with DFT functionals like B3LYP or PBE1PBE. comporgchem.com

To obtain accurate predictions, the geometry of the molecule is first optimized at a high level of theory. comporgchem.com Then, the GIAO-NMR calculation is performed. The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com For complex organic molecules, this computational approach can help distinguish between isomers and assign specific resonances in ¹H and ¹³C NMR spectra. academie-sciences.frcam.ac.uk Such calculations for this compound would provide predicted chemical shifts for each unique proton and carbon atom, aiding in the complete assignment of its experimental NMR data. sisgeenco.com.br

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. smu.edu By mapping the potential energy surface, chemists can understand the step-by-step process of bond formation and cleavage. smu.edu

For the synthesis of bromoisoquinolines, computational studies can be used to model reaction intermediates and transition states. researchgate.net For example, in the palladium-catalyzed synthesis of 4-bromoisoquinoline (B23445) from 2-alkynyl benzyl (B1604629) azides, DFT calculations could elucidate the electrocyclic reaction mechanism, determine the activation energies for different steps, and explain the observed product selectivity. researchgate.net By modeling the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed. This allows researchers to understand the factors controlling the reaction's feasibility and outcome, such as the role of catalysts, solvents, and substituent effects. nih.gov Such computational investigations can guide the optimization of synthetic routes and the design of new reactions for preparing complex molecules like this compound. wuxibiology.com

Conformational Analysis and Intramolecular Interactions

Computational and theoretical investigations into the conformational landscape and intramolecular interactions of this compound provide critical insights into its structural stability, electronic properties, and potential reactivity. While specific experimental or computational studies exclusively focused on this compound are not extensively available in the reviewed literature, analysis of structurally related compounds, such as 8-hydroxyquinoline and other halogenated quinoline derivatives, allows for a detailed theoretical discussion of the key features governing its molecular geometry.

The primary determinant of the conformational preference in this compound is the potent intramolecular hydrogen bond formed between the hydroxyl group at the 8-position and the nitrogen atom of the isoquinoline ring system. This interaction results in the formation of a stable, planar, five-membered quasi-ring structure. Studies on 8-hydroxyquinoline have demonstrated the significance of this intramolecular hydrogen bonding in stabilizing a specific conformer, often referred to as the α-conformer, where the hydrogen of the hydroxyl group is oriented towards the nitrogen atom. uaic.ro This hydrogen bond is a result of the electrostatic attraction between the partially positive hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom.

The presence of the bromine atom at the 4-position is expected to influence the electronic distribution within the aromatic system through both inductive and resonance effects. This, in turn, can modulate the strength of the intramolecular hydrogen bond. Halogen bonding, a noncovalent interaction involving a halogen atom and a Lewis base, is another potential, though likely weaker, intramolecular interaction that could be considered in a detailed computational analysis. acs.org

A comprehensive conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the hydroxyl hydrogen. However, due to the strength of the O-H···N hydrogen bond, it is anticipated that the global energy minimum would correspond to the planar conformation that maximizes this interaction. Other conformers, where the hydroxyl group is oriented away from the nitrogen atom (a β-conformer), would likely be significantly higher in energy. uaic.ro

Detailed quantum-chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to quantify the geometric parameters and energetic aspects of these interactions. The Atoms in Molecules (AIM) theory is a valuable tool in such studies for characterizing the nature and strength of the intramolecular hydrogen bond by analyzing the electron density at the bond critical point between the hydrogen and the acceptor atom. mdpi.com

The following table summarizes the key intramolecular interactions and conformational features that would be the focus of a computational study on this compound, based on principles from related molecular systems.

| Interaction/Feature | Donor Atom/Group | Acceptor Atom/Group | Expected Outcome |

| Intramolecular Hydrogen Bond | 8-Hydroxyl (O-H) | Isoquinoline Nitrogen (N) | Stabilization of a planar conformer, formation of a five-membered quasi-ring. |

| Steric Interactions | Bromine (Br) at C4 | Peri-hydrogen at C5 | Potential for minor steric strain, influencing bond angles. |

| Electronic Effects | Bromine (Br) at C4 | Isoquinoline ring system | Modulation of electron density and basicity of the nitrogen, potentially affecting hydrogen bond strength. |

Further theoretical investigations would also explore the impact of these conformational and electronic features on the molecule's spectroscopic properties and reactivity.

Advanced Analytical Methodologies for Structural Characterization in Research

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of organic compounds, offering precise mass measurements that facilitate the determination of elemental formulas and the investigation of fragmentation patterns.

Tandem mass spectrometry (MS/MS) is instrumental in piecing together the structural fragments of a molecule. In this technique, the protonated molecular ion of 4-Bromoisoquinolin-8-ol ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. Analysis of these fragments helps to confirm the core structure and the positions of substituents.

For isoquinoline (B145761) derivatives, fragmentation often involves the cleavage of the heterocyclic ring system. nih.govdoaj.org The fragmentation pattern for this compound would be expected to show characteristic losses, such as the elimination of carbon monoxide (CO) from the phenol (B47542) moiety, loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring, and the cleavage of the bromine atom. The relative abundance of ions resulting from the loss of HBr versus the intact bromo-isoquinoline core provides valuable structural information. The specific fragmentation pathways allow researchers to differentiate between isomers, a task that can be challenging with other methods. nih.gov

Table 1: Predicted Key Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |

|---|---|---|---|

| 224.97/226.97 | 196.98/198.98 | CO | Loss of carbon monoxide from the hydroxylated ring |

| 224.97/226.97 | 144.02 | HBr | Loss of hydrogen bromide |

Note: Data is predictive and based on common fragmentation patterns of related isoquinoline and quinoline (B57606) structures.

Accurate mass measurement, typically performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides the high mass accuracy required to determine the elemental composition of a compound. nih.govrsc.org For this compound, the molecular formula is C₉H₆BrNO.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. rsc.orgnih.gov This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. nih.gov High-resolution instruments can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident assignment of the correct elemental formula from a list of possibilities. rsc.org

Table 2: Theoretical Mass and Isotopic Distribution for this compound (C₉H₆BrNO)

| Ion Formula | Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₉H₆⁷⁹BrNO | [M]⁺ | 222.9684 | 100.0 |

| C₉H₆⁸¹BrNO | [M+2]⁺ | 224.9663 | 97.3 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals.

The structural backbone of this compound can be meticulously mapped out using a series of NMR experiments. ipb.pt

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and number of protons. The aromatic region would display distinct signals for the five protons on the isoquinoline core. The ¹³C NMR spectrum reveals the number of unique carbon atoms, with chemical shifts indicating their electronic environment (e.g., carbons bonded to bromine or oxygen appearing at characteristic frequencies). rsc.org

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the proton connectivity within the two rings of the isoquinoline system. researchgate.net

2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal. researchgate.net

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. It is valuable for confirming stereochemistry and spatial relationships. nih.govacdlabs.com

Table 3: Predicted ¹H and ¹³C NMR Assignments and Key 2D Correlations for this compound

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from H at position) | Key COSY Correlations (with H at position) |

|---|---|---|---|---|

| 1 | ~152 | ~9.1 (s) | C3, C8a | None |

| 3 | ~145 | ~8.1 (s) | C1, C4, C4a | None |

| 4 | ~120 | - | - | - |

| 4a | ~128 | - | - | - |

| 5 | ~129 | ~7.5 (d) | C4, C7, C8a | H6 |

| 6 | ~122 | ~7.2 (t) | C8, C4a | H5, H7 |

| 7 | ~115 | ~7.0 (d) | C5, C8a | H6 |

| 8 | ~155 | - | - | - |

| 8a | ~137 | - | - | - |

Note: Chemical shifts (δ) are predictive and based on data for analogous substituted quinolinol and isoquinoline compounds. rsc.orgnih.gov Coupling constants and multiplicities are abbreviated as s (singlet), d (doublet), t (triplet).

While the rigid aromatic structure of this compound limits its conformational freedom, advanced NMR pulse sequences are critical for analyzing molecules with more complex stereochemistry. bris.ac.uk For this compound, Nuclear Overhauser Effect (NOE) based experiments remain important.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are typically within 5 Å of each other. For this compound, a NOESY experiment could confirm the proximity of the hydroxyl proton (8-OH) to the proton at the C7 position, helping to solidify the assignment of the aromatic signals. acdlabs.comcolumbia.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is similar to NOESY but is often preferred for medium-sized molecules where the standard NOE effect might be zero or difficult to observe. ROESY provides unambiguous positive correlations for through-space interactions regardless of molecular size. columbia.edureddit.com It would serve a similar purpose to NOESY in confirming spatial proximities within the this compound structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular constitution. carleton.edu

For this compound, obtaining a suitable single crystal would allow for the direct visualization of the atomic arrangement. The resulting crystal structure would confirm the planarity of the isoquinoline ring system and provide precise geometric data. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group at the C8 position and potential halogen bonding involving the bromine atom at the C4 position. mdpi.com

While a crystal structure for this compound is not publicly available, data from the closely related compound 4-Bromo-8-methoxyquinoline provides insight into the expected molecular geometry. nih.gov The non-hydrogen atoms in this analogue are essentially co-planar, and it is expected that this compound would adopt a similar planar conformation. In the solid state, molecules would likely be linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, forming chains or dimers. nih.gov

Table 4: Representative Crystallographic Data based on an Analogous Structure (4-Bromo-8-methoxyquinoline)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.34 |

| b (Å) | 16.51 |

| c (Å) | 7.42 |

| β (°) | 115.3 |

| Volume (ų) | 812.9 |

Note: Data is from the published crystal structure of 4-Bromo-8-methoxyquinoline and serves as a representative example. nih.gov

Hyphenated Chromatographic-Spectroscopic Techniques for Mixture Analysis

The structural characterization of "this compound" in complex mixtures necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for this purpose. These methods allow for the in-depth analysis of the compound, even when present in trace amounts or alongside structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the presence of a polar hydroxyl group, this compound is not inherently suitable for direct GC-MS analysis. The hydroxyl group can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and unwanted interactions with the stationary phase. To overcome these challenges, chemical derivatization is a mandatory prerequisite to increase the compound's volatility and thermal stability. jfda-online.comyoutube.com

A common and effective derivatization strategy for compounds containing hydroxyl groups is silylation. youtube.com This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. The resulting TMS ether of this compound is significantly more volatile and less polar, making it amenable to GC analysis.

The derivatized sample is then introduced into the GC, where it is separated from other components of the mixture based on its boiling point and interaction with the capillary column's stationary phase. A non-polar or semi-polar column, such as one coated with a phenyl-polysiloxane, is typically used for such aromatic compounds.

Upon elution from the GC column, the derivatized molecule enters the mass spectrometer. In the ion source, it is typically subjected to electron ionization (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a chemical fingerprint.

The fragmentation pattern of the TMS-derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized compound. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of bromine atoms (79Br and 81Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. libretexts.org Key fragmentation pathways would likely involve the loss of a methyl group from the TMS moiety and cleavages of the isoquinoline ring system. The fragmentation of the isoquinoline core itself often involves the loss of HCN, which can be a diagnostic feature. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

| m/z (predicted) | Ion Identity | Notes |

|---|---|---|

| 311/313 | [M]+• | Molecular ion peak with Br isotopic pattern |

| 296/298 | [M-CH3]+ | Loss of a methyl group from the TMS ether |

| 207/209 | [M-OTMS]+ | Loss of the trimethylsilyloxy group |

| 128 | [C9H6N]+ | Fragment corresponding to the isoquinoline ring after loss of Br and OTMS |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally well-suited technique for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. nih.govnih.gov This method allows for the direct analysis of the compound in its native form, simplifying sample preparation and avoiding potential artifacts from derivatization reactions.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for such analyses. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. waters.comumb.edu For a polar compound like this compound, careful selection of the mobile phase is crucial to achieve adequate retention and separation from other components in a mixture. A typical mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acidic modifier like formic acid. nih.govnih.gov The formic acid helps to protonate the nitrogen atom of the isoquinoline ring, leading to better peak shapes and improved ionization efficiency in the mass spectrometer.

Given the polar nature of this compound, another powerful LC technique that could be employed is Hydrophilic Interaction Liquid Chromatography (HILIC). chromatographyonline.combiotage.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This setup is particularly advantageous for retaining and separating very polar compounds that show little or no retention in reversed-phase systems.

After chromatographic separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of analyte, as it is a soft ionization method that typically keeps the molecule intact. nih.govnih.gov Given the presence of a basic nitrogen atom, positive ion mode ESI would be highly effective, leading to the formation of a protonated molecule [M+H]+.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity. In an MS/MS experiment, the protonated molecule is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and these fragments are then analyzed in a second mass analyzer. The resulting fragmentation pattern is highly specific to the compound's structure. For this compound, characteristic fragment ions would arise from the cleavage of the isoquinoline ring system. The bromine atom's isotopic signature would also be evident in the precursor and any bromine-containing fragment ions, aiding in identification. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis | Full Scan (m/z 100-400) and Product Ion Scan |

| Transition | Ion Identity | Notes |

|---|---|---|

| m/z 239/241 → fragments | [M+H]+ | Precursor ion for MS/MS, showing Br isotopic pattern |

| m/z 239/241 → 211/213 | [M+H-CO]+ | Loss of carbon monoxide |

| m/z 239/241 → 132 | [M+H-Br-CO]+ | Loss of bromine and carbon monoxide |

| m/z 239/241 → 105 | [C7H7N]+ | Fragment corresponding to the isoquinoline core after losses |

Applications of 4 Bromoisoquinolin 8 Ol As a Versatile Synthetic Intermediate

Synthesis of Complex Heterocyclic Frameworks and Polycyclic Systems

The unique arrangement of functional groups in 4-Bromoisoquinolin-8-ol provides a powerful platform for the synthesis of elaborate heterocyclic and polycyclic systems. The molecule's utility stems from the orthogonal reactivity of its C4-bromo and C8-hydroxyl groups, which can be addressed selectively to build molecular complexity.

The C4-bromo position acts as a key synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis harvard.edu. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings can be employed to attach diverse aryl, heteroaryl, alkyl, or alkynyl fragments at this position harvard.eduorganic-chemistry.org. This strategy is analogous to the use of other bromoisoquinoline isomers, such as 5-bromoisoquinoline, which readily participate in transition-metal-catalyzed couplings to produce more complex molecular skeletons researchgate.net.

Simultaneously, the C8-hydroxyl group offers a complementary site for reaction. It can act as a nucleophile or be transformed into an ether or ester, but more importantly, it can direct the formation of new fused rings. The chemistry of the closely related 8-hydroxyquinoline (B1678124) scaffold demonstrates that the phenolate anion can participate in annulation reactions, such as Knoevenagel condensations followed by cyclization, to construct fused heterocyclic rings like pyranoquinolines nih.gov. By leveraging both reactive sites, chemists can devise convergent synthetic routes where the main isoquinoline (B145761) core is first elaborated at the C4-position via cross-coupling, followed by the construction of an additional fused ring system utilizing the C8-hydroxyl group, leading to intricate polycyclic frameworks.

Development of Advanced Ligands for Catalysis

The 8-hydroxyquinoline (8-HQ) scaffold, which is the core of this compound, is a privileged structure in coordination chemistry and has been extensively used in the development of high-performance ligands for catalysis harvard.eduCurrent time information in Jakarta, ID.. The defining feature of this scaffold is the spatial arrangement of the heterocyclic nitrogen atom and the C8-hydroxyl group, which together form a powerful bidentate chelation site for a vast range of metal ions nih.govCurrent time information in Jakarta, ID.. Upon deprotonation of the hydroxyl group, the resulting N,O-anionic ligand binds strongly to metal centers, forming stable five-membered chelate rings Current time information in Jakarta, ID..

This compound serves as an advanced precursor for custom-designed ligands, where the C4-bromo substituent provides a crucial site for modification. This halogen atom acts as a versatile synthetic handle for introducing a wide variety of other functional groups through palladium-catalyzed cross-coupling reactions Current time information in Jakarta, ID.. By strategically selecting the coupling partner, the steric and electronic properties of the resulting ligand can be precisely tuned. For instance, coupling with bulky aryl groups can create a sterically hindered coordination pocket around the metal center, which can influence the selectivity of a catalytic reaction. Conversely, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby altering its catalytic activity and stability nih.gov.

Metal complexes derived from substituted 8-hydroxyquinoline ligands have shown significant catalytic potential. For example, oxidovanadium(V) complexes bearing substituted quinolin-8-olate ligands have been successfully employed as catalysts in the oxidation of hydrocarbons and alcohols mit.edu. The ability to systematically modify the ligand framework starting from a precursor like this compound is therefore essential for the rational design and optimization of new catalysts for a wide range of chemical transformations.

Table 1: Potential Cross-Coupling Reactions for Ligand Modification This table is interactive and can be sorted by column.

| Reaction Name | Reagent | Metal Catalyst | Bond Formed | Purpose in Ligand Design |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Palladium | C-C (sp²) | Introduce steric bulk, electronic tuning |

| Stille | Organostannane | Palladium | C-C | Versatile C-C bond formation |

| Heck | Alkene | Palladium | C-C (sp²) | Introduce alkenyl side chains |

| Sonogashira | Terminal alkyne | Palladium/Copper | C-C (sp) | Introduce rigid alkynyl linkers |

| Buchwald-Hartwig | Amine/Amide | Palladium | C-N | Introduce nitrogen-based functionalities |

Building Block for Functional Organic Materials and Supramolecular Structures

The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in the field of functional organic materials, most notably due to its central role in organic light-emitting diodes (OLEDs) Current time information in Jakarta, ID.nih.gov. The metal complex tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical material used as a highly stable and efficient green emitter and electron-transporting layer in OLEDs harvard.eduCurrent time information in Jakarta, ID.acs.org. The excellent thermal stability, strong fluorescence, and good electron transport properties of Alq3 stem directly from the coordination of three 8-HQ ligands to a central aluminum ion harvard.eduCurrent time information in Jakarta, ID..

This compound is a strategic building block for creating novel, high-performance organic materials with tailored photophysical properties. The fundamental 8-hydroxyisoquinoline core provides the necessary chelating and electronic properties, while the C4-bromo position serves as a point of diversification. The emission color and efficiency of 8-HQ-based metal complexes can be precisely tuned by introducing substituents onto the quinoline (B57606) ring Current time information in Jakarta, ID.acs.org. Electron-donating groups typically induce a red-shift in the emission wavelength, whereas electron-withdrawing groups cause a blue-shift nih.gov. The C4-bromo group on this compound can be readily substituted with a variety of functional groups using cross-coupling chemistry, allowing for the systematic modification of the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning enables the rational design of new materials that can emit light across the entire visible spectrum, from blue to red, for full-color display applications Current time information in Jakarta, ID..

Beyond discrete molecular materials, the structure of this compound is also well-suited for constructing ordered supramolecular assemblies. The primary assembly mechanism is the coordination-driven self-assembly of the ligands around a metal ion to form well-defined, functional complexes Current time information in Jakarta, ID.. Furthermore, the resulting molecules can engage in secondary, non-covalent interactions to form higher-order structures. The crystal structure of the related compound 4-Bromo-8-methoxyquinoline reveals the presence of weak intermolecular C—H···π interactions that link molecules into one-dimensional chains nih.gov. The presence of the bromine atom also introduces the possibility of using halogen bonding as a directional force to guide the self-assembly of these building blocks into predictable and functional supramolecular architectures.

Strategic Intermediate in Natural Product Synthesis Research

The isoquinoline core is a privileged scaffold that forms the structural basis for over 2,500 known natural products, predominantly belonging to the vast family of isoquinoline alkaloids nih.govnih.gov. These compounds, which include well-known molecules like morphine, berberine, and papaverine, exhibit a wide range of potent biological and pharmacological activities nih.govresearchgate.net. The total synthesis of these complex natural products is a major focus of organic chemistry research, often requiring efficient strategies to construct the core heterocyclic system.

In this context, this compound represents a highly strategic and advanced intermediate. It provides the core A/B ring system of the isoquinoline skeleton in a pre-functionalized state, which can significantly streamline a synthetic route. The strategic value lies in its two distinct functional groups, which can be manipulated to build the remainder of the target natural product's structure.

The C4-Bromo Group: This serves as a robust and reliable synthetic handle for major carbon-carbon bond-forming reactions. Many isoquinoline alkaloids feature complex carbon skeletons attached to the core ring system. The C4-bromo position is ideally suited for palladium-catalyzed cross-coupling reactions to append these substituents researchgate.netrsc.org. For example, a Suzuki coupling could be used to attach an entire benzyl (B1604629) or aryl group, a key step in the synthesis of benzylisoquinoline or aporphine alkaloids Current time information in Jakarta, ID..

The C8-Hydroxyl Group: This group provides a site of oxygenation, a common feature in many natural alkaloids which often possess methoxy or other ether linkages. The hydroxyl group can be easily converted into a methyl ether (methoxy group) via O-alkylation, a simple but crucial transformation for mimicking the substitution patterns of numerous natural targets rsc.org. Furthermore, the hydroxyl group can act as a nucleophile or a directing group in later-stage cyclization reactions to form additional rings fused to the isoquinoline core.

The presence of both a reactive handle for skeletal construction (the bromo group) and a site for functional group manipulation (the hydroxyl group) on a single, pre-formed isoquinoline core makes this compound a valuable building block for the convergent and efficient synthesis of complex isoquinoline alkaloids.

Contribution to the Development of Novel Organic Synthetic Methodologies

This compound is not only a versatile building block but is also connected to the development of novel organic synthetic methodologies. Its own synthesis, as well as its subsequent use in chemical reactions, highlights modern approaches that offer significant advantages over classical methods for preparing substituted heterocycles.

Traditional syntheses of the isoquinoline core, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and offer limited control over substitution patterns nih.govnih.gov. In contrast, modern transition-metal-catalyzed methods have emerged as powerful alternatives. A notable development is the palladium-catalyzed synthesis of 4-bromoisoquinolines from 2-alkynyl benzyl azides researchgate.netgoogle.com. This methodology employs a PdBr₂ catalyst in the presence of a bromine source (CuBr₂) and an additive (LiBr) to effect an electrocyclic reaction that simultaneously constructs the isoquinoline ring and installs the bromine atom at the C4 position researchgate.net. This approach is highly efficient and selective, providing direct access to the 4-bromoisoquinoline (B23445) scaffold under relatively mild conditions.

Table 2: Palladium-Catalyzed Synthesis of 3-Substituted 4-Bromoisoquinolines Data sourced from Zhang, H.-P., et al. (2013). The table shows the selective synthesis of 4-bromoisoquinolines (Method A) over 4-bromoisoquinolones (Method B) from various 2-alkynylbenzyl azides.

| Entry | R¹ Substituent | Method | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | A | 4-Bromo-3-phenylisoquinoline | 72 |

| 2 | o-Tolyl | A | 4-Bromo-3-o-tolylisoquinoline | 72 |

| 3 | p-Methoxyphenyl | A | 4-Bromo-3-(4-methoxyphenyl)isoquinoline | 78 |

| 4 | n-Butyl | A | 4-Bromo-3-n-butylisoquinoline | 68 |

| 5 | n-Pentyl | A | 4-Bromo-3-n-pentylisoquinoline | 62 |

Beyond its own synthesis, this compound serves as an ideal substrate for the application and development of other modern synthetic methods. Its bifunctional nature allows chemists to test the scope and limitations of new reactions. For instance, it can be used to explore sequential or orthogonal cross-coupling strategies, where different catalytic systems are used to selectively functionalize the C4-bromo and C8-hydroxyl positions in a specific order. The robust nature of the isoquinoline core and the well-defined reactivity of its functional groups make it a valuable platform for validating new catalytic protocols and expanding the toolkit of modern organic synthesis organic-chemistry.orgacs.org.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-Bromoisoquinolin-8-ol, and how is purity validated?

Methodological Answer: